![molecular formula C11H15BO2 B13037112 [(E)-5-phenylpent-1-enyl]boronic acid CAS No. 161282-94-6](/img/structure/B13037112.png)
[(E)-5-phenylpent-1-enyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5-phenylpent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl-substituted pentenyl chain. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-phenylpent-1-enyl]boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of (E)-5-phenylpent-1-yne using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). The reaction proceeds under mild conditions, often at room temperature, and is followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydroboration-oxidation processes but optimized for larger volumes. Catalysts and automated systems are employed to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-5-phenylpent-1-enyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction reactions can convert the boronic acid to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenylpentanol or phenylpentanal.
Reduction: Phenylpentylborane or phenylpentylboronate ester.
Substitution: Biphenyl derivatives when coupled with aryl halides.
Aplicaciones Científicas De Investigación
Chemistry
[(E)-5-phenylpent-1-enyl]boronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for synthesizing biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are relevant in cancer therapy. The boronic acid moiety interacts with active sites of enzymes, providing a basis for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing polymers with unique properties.
Mecanismo De Acción
The mechanism by which [(E)-5-phenylpent-1-enyl]boronic acid exerts its effects often involves the formation of boron-oxygen or boron-nitrogen bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- (E)-2-phenylethenylboronic acid
- (E)-4-phenylbut-1-enylboronic acid
Uniqueness
[(E)-5-phenylpent-1-enyl]boronic acid is unique due to its extended alkyl chain, which provides additional flexibility and steric properties compared to shorter-chain analogs. This can influence its reactivity and the types of products formed in coupling reactions. Its specific structure allows for the formation of more complex and diverse molecular architectures.
By understanding the properties and applications of this compound, researchers can leverage its potential in various fields, from synthetic chemistry to medicinal research.
Propiedades
Número CAS |
161282-94-6 |
|---|---|
Fórmula molecular |
C11H15BO2 |
Peso molecular |
190.05 g/mol |
Nombre IUPAC |
[(E)-5-phenylpent-1-enyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-8,10,13-14H,2,5,9H2/b10-6+ |
Clave InChI |
DYPVJGGUQFQIFY-UXBLZVDNSA-N |
SMILES isomérico |
B(/C=C/CCCC1=CC=CC=C1)(O)O |
SMILES canónico |
B(C=CCCCC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


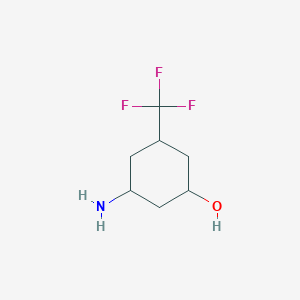
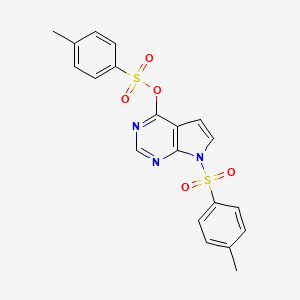
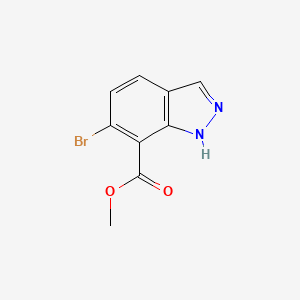
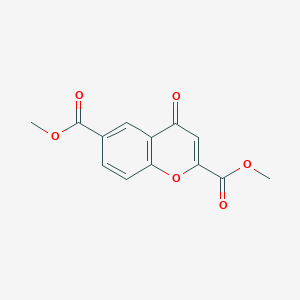
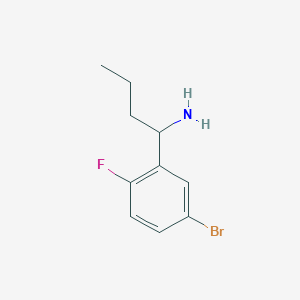

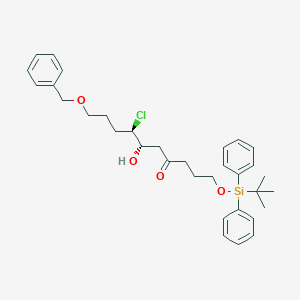
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
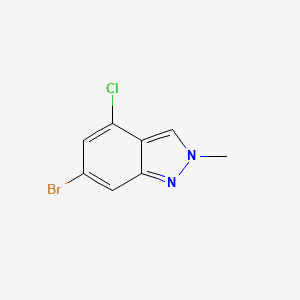

![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
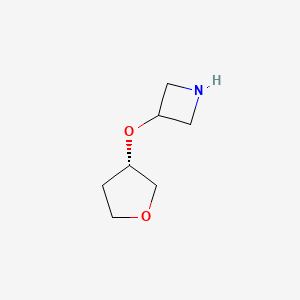

![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
